![molecular formula C18H17NO2S2 B2448175 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 2034501-95-4](/img/structure/B2448175.png)
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of thiophen-2-yl magnesium bromide with an ester . The exact reactions for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, include a melting point of 53-56 °C, a boiling point of 146-146.5 °C (Press: 2 Torr), and a density of 1.347±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including the compound , are of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives exhibit anti-inflammatory properties . Therefore, the compound could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Agents
Thiophene derivatives have been reported to possess antimicrobial properties . This suggests that the compound could be explored for its potential use as an antimicrobial agent.
Anticancer Agents
Thiophene derivatives have shown anticancer properties . This indicates that the compound could potentially be used in cancer treatment research.
Organic Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . The compound could therefore be used in the development of new organic semiconductor materials.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . This suggests that the compound could be used in the development of new OLED technologies.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This indicates that the compound could be used to prevent corrosion in various industrial applications.
Kinase Inhibitors
Thiophene derivatives have been reported to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This suggests that the compound could be used in the development of new kinase inhibitors.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide” are currently unknown. The compound is a thiophene derivative, and thiophene-based analogs have been studied extensively for their potential as biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, but the exact interactions between this compound and its potential targets remain to be elucidated .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
As mentioned earlier, thiophene derivatives have been associated with a variety of pharmacological properties , but the specific effects of this compound remain to be studied.
properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13-5-2-6-14(11-13)17(20)19-12-18(21,15-7-3-9-22-15)16-8-4-10-23-16/h2-11,21H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOKKKSCPZLATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide |
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